6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753792
InChI: InChI=1S/C9H7ClN4/c10-7-5-9(13-6-12-7)14-8-3-1-2-4-11-8/h1-6H,(H,11,12,13,14)
SMILES:
Molecular Formula: C9H7ClN4
Molecular Weight: 206.63 g/mol

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine

CAS No.:

Cat. No.: VC15753792

Molecular Formula: C9H7ClN4

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine -

Specification

Molecular Formula C9H7ClN4
Molecular Weight 206.63 g/mol
IUPAC Name 6-chloro-N-pyridin-2-ylpyrimidin-4-amine
Standard InChI InChI=1S/C9H7ClN4/c10-7-5-9(13-6-12-7)14-8-3-1-2-4-11-8/h1-6H,(H,11,12,13,14)
Standard InChI Key PIBUCVXIFXFEBQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)NC2=CC(=NC=N2)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with an amine group linked to a pyridin-2-yl moiety. The chlorine atom at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H7ClN4\text{C}_9\text{H}_7\text{ClN}_4
Molecular Weight206.63 g/mol
Boiling Point296.4 ± 22.0°C
Exact Mass206.03600 g/mol
PSA (Polar Surface Area)65.42 Ų
LogP (Partition Coefficient)1.70

The compound’s planar structure and hydrogen-bonding capabilities (via the amine and pyridine nitrogen) make it a versatile scaffold for drug design .

Spectral Data

While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, its structural analogs exhibit characteristic peaks:

  • 1H^1\text{H}-NMR: Pyridine protons resonate at δ 8.5–7.5 ppm, while pyrimidine protons appear downfield due to electron-withdrawing effects.

  • 13C^{13}\text{C}-NMR: The pyrimidine C-Cl carbon is typically observed near δ 160 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. A typical pathway involves:

  • Starting Materials: 6-Chloropyrimidin-4-amine and 2-aminopyridine.

  • Reaction Conditions:

    • Heating under reflux in a polar aprotic solvent (e.g., DMF, DMSO) at 80–120°C.

    • Use of a base (e.g., K2_2CO3_3) to deprotonate the amine and facilitate substitution.

  • Purification: Column chromatography or recrystallization yields the pure product .

Reaction Scheme:

6-Chloropyrimidin-4-amine+2-AminopyridineBase, Δ6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine+HCl\text{6-Chloropyrimidin-4-amine} + \text{2-Aminopyridine} \xrightarrow{\text{Base, Δ}} \text{6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine} + \text{HCl}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (reported >85%) and reduce reaction time. Advanced techniques like high-performance liquid chromatography (HPLC) ensure purity >98%.

Pharmacological Applications

MNK Inhibition and Anticancer Activity

The compound serves as a precursor in synthesizing MNK inhibitors, which block the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a protein overexpressed in cancers like diffuse large B-cell lymphoma (DLBCL) . Key findings include:

  • Patent US2022/0289719A1: Derivatives of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine demonstrated IC50_{50} values <100 nM against MNK1/2, inducing apoptosis in cancer cell lines .

  • Structure-Activity Relationship (SAR): The pyridin-2-yl group enhances binding affinity to MNK’s ATP-binding pocket, while the chlorine atom stabilizes the molecule’s conformation .

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